molecular formula C7H10Cl2N2 B1653808 (S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride CAS No. 1956434-68-6

(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1653808
CAS No.: 1956434-68-6
M. Wt: 193.07
InChI Key: ZKUOSKLBPMQQON-JEDNCBNOSA-N
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Description

(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral amine compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine as the starting material.

    Chiral Amine Introduction:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form more saturated amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or copper are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can yield imines or more saturated amines, respectively.

Scientific Research Applications

(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Chloropyridin-2-yl)ethanamine HCl: The enantiomer of the compound with similar structural properties but different biological activity.

    3-Chloropyridine: The parent compound without the ethanamine group.

    1-(3-Chloropyridin-2-yl)ethanamine: The non-chiral version of the compound.

Uniqueness

(S)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or non-chiral analogs. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

IUPAC Name

(1S)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUOSKLBPMQQON-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956434-68-6
Record name 2-Pyridinemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956434-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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